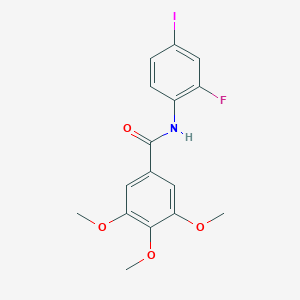![molecular formula C26H26ClN3O3 B278189 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. The HDAC6 enzyme is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is a class II histone deacetylase enzyme that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. HDAC6 is also involved in the deacetylation of non-histone proteins, such as alpha-tubulin and heat shock protein 90 (HSP90).
By inhibiting HDAC6 activity, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide increases the acetylation of alpha-tubulin and HSP90, which leads to the disruption of microtubule dynamics and the induction of cellular stress. This ultimately results in the inhibition of cell growth and the induction of apoptosis in cancer cells. In neurodegenerative disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide enhances the clearance of misfolded proteins by promoting their aggregation and degradation. In inflammatory conditions, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide have been extensively studied in various preclinical and clinical studies. In cancer cells, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide induces cell cycle arrest and apoptosis by disrupting microtubule dynamics and inducing cellular stress. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also enhances the efficacy of other anticancer agents, such as bortezomib and lenalidomide.
In neurodegenerative disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide improves cognitive function and reduces neuroinflammation by promoting the clearance of misfolded proteins. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also enhances the activity of autophagy, a cellular process that is involved in the degradation of misfolded proteins.
In inflammatory conditions, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells by inhibiting HDAC6 activity. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also enhances the activity of regulatory T cells, which are involved in the suppression of immune responses.
実験室実験の利点と制限
The advantages of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in lab experiments include its high potency and selectivity for HDAC6 inhibition. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been extensively studied in various preclinical and clinical studies, which provides a wealth of data on its mechanism of action and potential therapeutic applications.
The limitations of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in lab experiments include its high cost and limited availability. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide may have off-target effects on other HDAC enzymes, which could complicate the interpretation of experimental results. Finally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide may have different effects in different cell types and disease models, which could limit its generalizability to other diseases and conditions.
将来の方向性
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide and its potential therapeutic applications. One direction is the development of combination therapies that include N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide and other anticancer agents, such as immunotherapies and targeted therapies. Another direction is the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in other neurodegenerative disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Finally, the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, could provide new insights into the role of HDAC6 in immune regulation.
合成法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide involves several steps, including the condensation of 4-acetyl-1-piperazine and 4-nitrophenylboronic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 3-(5-bromo-2-furyl)acrylic acid to form the final product, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide.
科学的研究の応用
The potential therapeutic applications of N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide have been extensively studied in various preclinical and clinical studies. In cancer research, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to enhance the efficacy of other anticancer agents, such as bortezomib and lenalidomide.
In neurodegenerative disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of these disorders.
In inflammatory conditions, N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which are involved in the pathogenesis of autoimmune diseases.
特性
分子式 |
C26H26ClN3O3 |
|---|---|
分子量 |
464 g/mol |
IUPAC名 |
(E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-18-3-4-20(17-24(18)27)25-11-9-23(33-25)10-12-26(32)28-21-5-7-22(8-6-21)30-15-13-29(14-16-30)19(2)31/h3-12,17H,13-16H2,1-2H3,(H,28,32)/b12-10+ |
InChIキー |
MEDOAXHSSVBDLL-ZRDIBKRKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C)Cl |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)